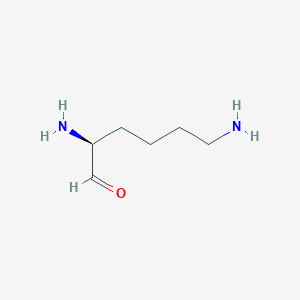

Lysinyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

21653-99-6 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

(2S)-2,6-diaminohexanal |

InChI |

InChI=1S/C6H14N2O/c7-4-2-1-3-6(8)5-9/h5-6H,1-4,7-8H2/t6-/m0/s1 |

InChI Key |

YUZOKOFJOOANSW-LURJTMIESA-N |

Isomeric SMILES |

C(CCN)C[C@@H](C=O)N |

Canonical SMILES |

C(CCN)CC(C=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of L-Lysine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine, an essential amino acid, plays a multifaceted role in cellular physiology beyond its fundamental contribution to protein synthesis. In vitro studies have elucidated several key mechanisms of action, highlighting its potential as an antiviral agent, a modulator of critical signaling pathways, a regulator of enzyme activity, and an influencer of neurotransmission. This technical guide provides a comprehensive overview of the core in vitro mechanisms of L-Lysine, presenting detailed experimental protocols, quantitative data, and visual representations of the underlying molecular interactions and experimental workflows. The primary mechanisms discussed herein are its antagonistic relationship with L-arginine, leading to antiviral effects; its role in the activation of the mTORC1 signaling pathway; its capacity to inhibit angiotensin-converting enzyme (ACE); and its interaction with the N-methyl-D-aspartate (NMDA) receptor.

Antiviral Mechanism of Action: Arginine Antagonism

The most extensively documented in vitro effect of L-Lysine is its ability to inhibit the replication of Herpes Simplex Virus (HSV). This antiviral activity is not a direct virucidal effect but is primarily attributed to its antagonistic relationship with L-arginine, an amino acid essential for the replication of arginine-dependent viruses like HSV.[1][2] L-Lysine competes with L-arginine for cellular uptake and incorporation into viral proteins, thereby disrupting the synthesis of new viral particles.

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to quantify the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

Materials:

-

Vero cells (or other HSV-permissive cell line)

-

Herpes Simplex Virus-1 (HSV-1) stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

L-Lysine monohydrochloride

-

L-arginine

-

Carboxymethyl cellulose (B213188) (CMC) or other overlay medium

-

Crystal Violet staining solution

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed Vero cells in 24-well plates and grow to 90-100% confluency.

-

Virus Dilution: Prepare serial dilutions of the HSV-1 stock in serum-free DMEM.

-

Infection: Aspirate the culture medium from the cells and infect the monolayer with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.

-

L-Lysine Treatment: During or after infection, remove the viral inoculum and add DMEM containing various concentrations of L-Lysine and a fixed, low concentration of L-arginine.

-

Overlay: After the treatment incubation, remove the medium and add an overlay medium (e.g., DMEM with 2% CMC and the respective L-Lysine concentrations) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

-

Staining: Fix the cells with methanol (B129727) and stain with 0.5% crystal violet to visualize and count the plaques.

-

Quantification: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control.

Quantitative Data: Antiviral Efficacy

The efficacy of L-Lysine in inhibiting HSV-1 replication is dependent on the ratio of L-Lysine to L-arginine in the culture medium. Higher ratios of L-Lysine to L-arginine result in greater inhibition of viral replication.

| L-Lysine:L-arginine Ratio | Viral Titer Reduction (%) | Reference |

| High | Significant reduction | [2] |

| Low | Minimal to no reduction | [2] |

Note: Specific quantitative values for viral titer reduction are highly dependent on the experimental conditions, including the specific cell line, virus strain, and concentrations of amino acids used.

Experimental Workflow: Plaque Reduction Assay

Modulation of mTORC1 Signaling Pathway

In vitro studies have demonstrated that L-Lysine can act as a signaling molecule to activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway. mTORC1 is a central regulator of cell growth, proliferation, and protein synthesis. L-Lysine-mediated activation of mTORC1 leads to the phosphorylation of its downstream effectors, such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis.

Experimental Protocol: Western Blot Analysis of mTORC1 Pathway Activation

Western blotting is used to detect the phosphorylation status of key proteins in the mTORC1 pathway as an indicator of its activation.

Materials:

-

Cell line (e.g., C2C12 myotubes, HEK293T cells)

-

L-Lysine

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and then treat with different concentrations of L-Lysine for a specified duration.

-

Protein Extraction: Lyse the cells in ice-cold lysis buffer and collect the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Data: mTORC1 Pathway Activation

Treatment of cells with L-Lysine leads to a dose-dependent increase in the phosphorylation of mTORC1 downstream targets.

| Treatment | Phospho-p70S6K (Fold Change) | Phospho-4E-BP1 (Fold Change) | Reference |

| Control | 1.0 | 1.0 | [3] |

| L-Lysine (low dose) | Increased | Increased | [3] |

| L-Lysine (high dose) | Further Increased | Further Increased | [3] |

Note: The magnitude of the fold change is dependent on the cell type, L-Lysine concentration, and treatment duration.

Signaling Pathway: L-Lysine and mTORC1 Activation

Angiotensin-Converting Enzyme (ACE) Inhibition

In vitro studies have indicated that L-Lysine and its derivatives can inhibit the activity of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. The inhibitory mechanism involves the binding of L-Lysine-containing compounds to the active site of ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

Experimental Protocol: In Vitro ACE Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ACE.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung or other sources)

-

Substrate: N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)

-

L-Lysine or its derivatives

-

Assay buffer (e.g., 50 mM HEPES buffer, pH 7.5, containing 0.3 M NaCl and 10 µM ZnCl2)

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a cuvette or 96-well plate, add the ACE enzyme, assay buffer, and varying concentrations of the L-Lysine compound.

-

Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding the FAPGG substrate.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm at 37°C for a defined period. The hydrolysis of FAPGG by ACE results in a decrease in absorbance.[4][5][6][7]

-

IC50 Calculation: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated for each concentration of the L-Lysine compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity) is determined.

Quantitative Data: ACE Inhibition

Several L-Lysine derivatives have been shown to inhibit ACE activity with varying potencies.

| Compound | IC50 (nmol/L) | Reference |

| L-Lysine Derivative 1a | 0.14 - 42 | [8] |

| L-Lysine Derivative 2a | 0.14 - 42 | [8] |

| L-Lysine Derivative 3a | 0.14 - 42 | [8] |

| L-Lysine Derivative 4a | 0.14 - 42 | [8] |

Note: The specific IC50 values depend on the chemical structure of the L-Lysine derivative.

Experimental Workflow: ACE Inhibition Assay

Interaction with the NMDA Receptor

L-Lysine has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission. In vitro studies suggest that L-Lysine can act as an antagonist at the NMDA receptor, potentially by competing with the co-agonist glycine (B1666218) for its binding site on the GluN1 subunit or by otherwise modulating receptor activity.

Experimental Protocol: Radioligand Binding Assay for the NMDA Receptor

This assay measures the ability of a compound to displace a radiolabeled ligand from its binding site on the NMDA receptor.

Materials:

-

Rat brain cortical membranes (a rich source of NMDA receptors)

-

Radioligand: [³H]thienyl cyclohexylpiperidine ([³H]TCP), which binds to the ion channel pore of the NMDA receptor

-

L-Lysine

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding determinator (e.g., 10 µM PCP)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare rat cortical membranes by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand ([³H]TCP), and varying concentrations of L-Lysine.

-

Incubation: Incubate the plate at room temperature to allow for binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding at each L-Lysine concentration by subtracting non-specific binding from total binding. Calculate the IC50 value, which can be converted to the inhibition constant (Ki).[9]

Quantitative Data: NMDA Receptor Binding

The affinity of L-Lysine for the NMDA receptor is typically determined by its Ki value.

| Compound | Ki (µM) | Reference |

| L-Lysine | Varies | [10] |

Note: The Ki value for L-Lysine at the NMDA receptor can vary depending on the specific experimental conditions and the radioligand used.

Logical Relationship: NMDA Receptor Antagonism

References

- 1. benchchem.com [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Modification of the furanacryloyl-L-phenylalanylglycylglycine assay for determination of angiotensin-I-converting enzyme inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitory activity and protein binding of L-lysine derivatives as angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Characterization of a Soluble Ligand Binding Domain of the NMDA Receptor Regulatory Subunit NR3A - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Frontier of Lysine Derivatives: A Technical Guide

An in-depth exploration of the discovery, synthesis, and biological activity of compounds derived from the essential amino acid, lysine (B10760008).

This technical guide offers a comprehensive overview of the evolving field of lysine derivatives, a diverse class of molecules with significant therapeutic and research applications. From their foundational role in blockbuster pharmaceuticals to their emergence in regenerative medicine and novel antibiotics, these compounds leverage the unique chemical properties of lysine to achieve specific biological effects. This document is intended for researchers, scientists, and drug development professionals, providing detailed insights into the synthesis, mechanism of action, and quantitative biological data of key lysine derivatives.

Discovery and Development of Notable Lysine Derivatives

The journey of lysine derivatives in medicine is marked by significant milestones, including the development of angiotensin-converting enzyme (ACE) inhibitors and the discovery of biologically active peptides.

Lisinopril (B193118) , a synthetic peptide derivative of lysine, was developed by scientists at Merck by systematically modifying the structure of enalaprilat.[1] The addition of a lysine residue resulted in a compound with potent ACE inhibitory activity and favorable oral bioavailability.[1] Patented in 1978 and approved for medical use in the United States in 1987, lisinopril has become a cornerstone in the treatment of hypertension and congestive heart failure.[1]

Another significant lysine-containing compound is the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) . Initially isolated from human plasma, GHK has been extensively studied for its role in wound healing and tissue regeneration.[2] Its ability to bind with copper ions to form GHK-Cu enhances its biological activity, making it a popular ingredient in cosmetic and therapeutic formulations aimed at skin repair and anti-aging.[2]

More recently, the focus has shifted to inhibiting the lysine biosynthesis pathway in bacteria and plants, which is absent in humans. This pathway is essential for the survival of these organisms, making its enzymes attractive targets for the development of novel antibiotics and herbicides with potentially low human side effects.[3][4]

Synthesis of Lysine Derivatives

The synthesis of lysine derivatives can be achieved through various methods, including traditional organic synthesis, solid-phase peptide synthesis, and innovative cell-free biosynthesis systems.

Chemical Synthesis of Lisinopril

The synthesis of lisinopril is a multi-step process that often involves the protection of reactive functional groups, coupling of amino acid residues, and subsequent deprotection. A common route is outlined below.[5][6]

Experimental Protocol: Synthesis of Lisinopril

-

Protection of L-lysine: The ε-amino group of L-lysine is first protected, for example, with a trifluoroacetyl group by reacting L-lysine with ethyl trifluoroacetate.[5]

-

Formation of N-carboxyanhydride: The protected lysine is then treated with a reagent like triphosgene (B27547) to form N⁶-trifluoroacetyl-N²-carboxy-L-lysine anhydride (B1165640).[5]

-

Coupling with L-proline: The anhydride is condensed with L-proline to form the dipeptide N⁶-trifluoroacetyl-L-lysyl-L-proline.[5]

-

Reductive Amination: The dipeptide is then reacted with ethyl 2-oxo-4-phenyl butyrate (B1204436) followed by hydrogenation in the presence of a catalyst (e.g., Raney-Nickel) to introduce the N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl) group.[5]

-

Deprotection: The final step involves the removal of the protecting groups, typically via hydrolysis, to yield lisinopril.[7]

A patent also describes a solid-phase synthesis approach where proline is first coupled to a resin, followed by the addition of lysine, reductive amination, and finally cleavage from the resin.[8]

Solid-Phase Peptide Synthesis (SPPS) of GHK

The tripeptide GHK is commonly synthesized using Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9][10]

Experimental Protocol: Solid-Phase Synthesis of GHK

-

Resin Swelling: The rink amide resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF).[9]

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine (B6355638) in DMF.

-

Amino Acid Coupling: The first amino acid, Fmoc-Lys(Boc)-OH (Boc is the tert-butyloxycarbonyl protecting group for the lysine side chain), is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected resin.

-

Repetitive Cycles: The deprotection and coupling steps are repeated for the subsequent amino acids, Fmoc-His(Trt)-OH and Fmoc-Gly-OH.

-

Cleavage and Deprotection: Once the peptide chain is assembled, it is cleaved from the resin, and all protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA).[9]

-

Purification: The crude peptide is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Cell-Free Biosynthesis of Lysine Derivatives

Cell-free biosynthesis systems are emerging as a flexible and rapid method for producing lysine-derived unnatural amino acids.[11] This approach utilizes crude cell extracts containing the necessary enzymatic machinery to synthesize target compounds in vitro.

Experimental Protocol: Cell-Free Synthesis of Lysine-Derived Unnatural Amino Acids

-

Enzyme Expression: The enzymes required for the biosynthetic pathway (e.g., halogenase, oxidase, lyase, ligase, hydroxylase) are expressed in a cell-free protein synthesis system.[11][12]

-

In Vitro Reaction: The expressed enzymes are combined in a reaction mixture containing the precursor (lysine) and necessary cofactors.

-

Product Formation: The enzymatic cascade converts lysine into the desired unnatural amino acid, such as 4-Cl-l-lysine or 4-Cl-allyl-l-glycine.[11][12]

-

Analysis: The reaction products are analyzed and purified using techniques like liquid chromatography-mass spectrometry (LC-MS).[12]

Biological Activity and Signaling Pathways

Lysine derivatives exert their biological effects through various mechanisms, from inhibiting key enzymes to modulating complex signaling pathways.

Lisinopril and the Renin-Angiotensin-Aldosterone System (RAAS)

Lisinopril is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.[1][13]

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Lisinopril.

By inhibiting ACE, lisinopril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[13][14] This leads to vasodilation (relaxation of blood vessels) and reduced aldosterone secretion, resulting in lower blood pressure.[14]

GHK-Cu and Cellular Regeneration Pathways

GHK-Cu influences multiple signaling pathways involved in tissue repair and regeneration.[15] It interacts with cell surface receptors to activate intracellular cascades that promote cell proliferation, migration, and extracellular matrix (ECM) synthesis.[15]

Caption: Signaling pathways modulated by GHK-Cu in tissue regeneration.

Key pathways modulated by GHK-Cu include:

-

MAPK/ERK Pathway: Activation of this pathway upregulates the expression of collagen genes.[15]

-

Wnt/β-catenin and Fibroblast Growth Factor (FGF) Signaling: These pathways are crucial for hair follicle development and growth.[15]

-

Transforming Growth Factor-beta (TGF-β) Pathway: GHK-Cu enhances the expression of TGF-β receptors, amplifying cellular responses that lead to the synthesis of ECM components.[16]

Inhibitors of the Lysine Biosynthesis Pathway

The lysine biosynthesis pathway in bacteria and plants presents several enzymatic targets for the development of new antimicrobial and herbicidal agents.[4][17] One key enzyme in this pathway is L,L-diaminopimelate aminotransferase (DapL).[17]

Caption: Inhibition of the lysine biosynthesis pathway by targeting the DapL enzyme.

Inhibitors of DapL and other enzymes in this pathway disrupt the production of lysine, which is essential for bacterial cell wall synthesis and protein production, ultimately leading to cell death.[3][17]

Quantitative Data on Lysine Derivatives

The efficacy of lysine derivatives is quantified using various metrics, such as the half-maximal inhibitory concentration (IC50) for enzyme inhibitors and clinical trial data for therapeutic drugs.

IC50 Values of Lysine Derivative Inhibitors

| Compound Class | Target Enzyme | IC50 (nM) | Reference |

| Lisinopril Analogs | Angiotensin-Converting Enzyme (ACE) | 0.14 - 42 | [18] |

| N-Oxalylglycine | Lysine-specific demethylase 3A | 1,995,260 | [19] |

| 8-Hydroxy-5-quinolinecarboxylic acid | Lysine-specific demethylase 3A | 158.49 | [19] |

| H3K9 peptide with D-Abu | G9a-like protein (GLP) | 1,290 | [20] |

| H3K9 peptide with L-Phe | G9a-like protein (GLP) | 1,740 | [20] |

Clinical Efficacy of Lisinopril in Hypertension

| Study | Patient Population | Lisinopril Dosage | Efficacy Outcome | Reference |

| Postmarketing Surveillance | 5,886 patients with mild to moderate hypertension | 10-40 mg/day | 87.3% achieved target blood pressure | [21] |

| Comparative Trial | 118 patients with moderate to severe hypertension | 40-80 mg/day | Significant reduction in systolic and diastolic blood pressure | [22] |

| GISSI-3 Trial | >19,000 patients post-myocardial infarction | 10 mg/day for 6 weeks | 11% reduction in mortality risk | [23] |

Experimental Protocols for Evaluation

The biological activity of lysine derivatives is assessed using a variety of in vitro and in vivo assays. A fundamental in vitro assay for enzyme inhibitors is the determination of the IC50 value.

General Protocol for IC50 Determination of an Enzyme Inhibitor

Caption: General experimental workflow for determining the IC50 of an enzyme inhibitor.

Methodology:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and the inhibitor in a suitable buffer.[24]

-

Serial Dilution: Create a series of dilutions of the inhibitor to test a range of concentrations.[24]

-

Assay Setup: In a multi-well plate, add the enzyme, buffer, and varying concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background).[24]

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[24]

-

Kinetic Measurement: Measure the rate of the reaction over time using a suitable detection method (e.g., absorbance, fluorescence).[24]

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor.[24]

-

IC50 Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[25][26]

Conclusion

Lysine derivatives represent a versatile and powerful class of compounds with a broad spectrum of biological activities. From the well-established clinical success of lisinopril to the promising regenerative potential of GHK-Cu and the untapped opportunities in targeting microbial lysine biosynthesis, this area of research continues to yield novel therapeutic agents. The synthetic methodologies and experimental protocols outlined in this guide provide a foundation for the continued exploration and development of new and improved lysine-based compounds for a wide range of applications in medicine and biotechnology.

References

- 1. Lisinopril - Wikipedia [en.wikipedia.org]

- 2. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]

- 3. Design and Synthesis of Lysine Biosynthesis Inhibitors [bristol.ac.uk]

- 4. Inhibitors of lysine biosynthesis enzymes as potential new herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.fishersci.eu [static.fishersci.eu]

- 7. US20070093664A1 - Process for the production of lisinopril - Google Patents [patents.google.com]

- 8. CN103936822A - Synthesis method of lisinopril - Google Patents [patents.google.com]

- 9. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis and Characterization of GHK Peptides and their Interactions with Copper Investigated by Mass Spectrometry [digitalcommons.kennesaw.edu]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. Cell-Free Biosynthesis of Lysine-Derived Unnatural Amino Acids with Chloro, Alkene, and Alkyne Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lisinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What is the mechanism of Lisinopril? [synapse.patsnap.com]

- 15. What Is GHK and Copper Peptide - Creative Peptides [creative-peptides.com]

- 16. deltapeptides.com [deltapeptides.com]

- 17. researchgate.net [researchgate.net]

- 18. Inhibitory activity and protein binding of L-lysine derivatives as angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lysine-specific demethylase 3A Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 20. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 21. Lisinopril in the treatment of hypertension: a Canadian postmarketing surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Research Portal [scholarship.miami.edu]

- 23. Lisinopril. A review of its pharmacology and clinical efficacy in the early management of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. courses.edx.org [courses.edx.org]

- 26. IC50 - Wikipedia [en.wikipedia.org]

Lysinyl biological function and pathways

An In-Depth Technical Guide on the Biological Function and Pathways of Lysine (B10760008)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine is an essential α-amino acid that serves as a fundamental building block for proteins and a critical node in cellular metabolism and signaling. Its unique chemical properties, particularly the primary ε-amino group on its side chain, make it a focal point for a vast array of post-translational modifications (PTMs) that dynamically regulate protein function, stability, and localization. This technical guide provides a comprehensive overview of lysine's core biological functions, its catabolic pathways, its central role as a substrate for major PTMs, and its involvement in nutrient-sensing signaling cascades. Furthermore, this document includes quantitative data on lysine metabolites and detailed protocols for key experimental procedures relevant to the study of lysine metabolism and its modifications, aimed at facilitating advanced research and therapeutic development.

Core Biological Functions of Lysine

As an essential amino acid, lysine cannot be synthesized de novo by mammals and must be obtained from the diet.[1][2] Its roles extend far beyond its incorporation into polypeptide chains.

-

Protein Synthesis and Structure: Lysine is a crucial component of proteins, encoded by the codons AAA and AAG.[3] Its positively charged side chain is often located on the protein surface, where it can interact with the aqueous environment and participate in forming hydrogen bonds and salt bridges, contributing to protein stabilization.[2][4] A specialized function of lysine is in the formation of collagen, where lysine and hydroxylysine residues are essential for the cross-linking of collagen polypeptides, a process that imparts tensile strength and stability to connective tissues.[1] A deficiency can lead to defective connective tissues.[1]

-

Precursor to Carnitine: Lysine is the metabolic precursor for the synthesis of carnitine, a vital molecule required for the transport of long-chain fatty acids into the mitochondria for their oxidation and subsequent energy production.[1][2] This process requires lysine to first be incorporated into a protein and then trimethylated before being converted to carnitine.[1]

-

Calcium Homeostasis: Lysine has been implicated in the intestinal absorption of calcium and may reduce its renal excretion, suggesting a role in maintaining calcium balance within the body.[1]

Lysine Metabolic Pathways

The intracellular concentration of free lysine is tightly controlled through its catabolism, which primarily occurs in the liver mitochondria.[3] Unlike most amino acids, lysine catabolism is irreversible and does not begin with a transamination reaction.[5] In mammals, two main pathways degrade lysine, which converge into a common downstream route.

-

The Saccharopine Pathway: This is the predominant catabolic route in most mammalian tissues, especially the liver.[3][6] The pathway is initiated by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH) activity.[6][7] LKR condenses lysine with α-ketoglutarate to form saccharopine, which is then hydrolyzed by SDH to yield glutamate (B1630785) and α-aminoadipate semialdehyde (AASA).[7]

-

The Pipecolate Pathway: This pathway is more active in the brain.[8] It begins with the conversion of lysine into pipecolic acid, which is then oxidized and eventually also forms AASA, the point of convergence with the saccharopine pathway.[5]

From AASA, the common pathway continues with oxidation to α-aminoadipic acid (AAA), transamination to α-ketoadipic acid, and ultimately conversion to acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy production.[5]

Lysine as a Hub for Post-Translational Modifications (PTMs)

The ε-amino group of lysine is a highly reactive nucleophile, making it the target of numerous reversible PTMs.[9] These modifications are critical for regulating almost every aspect of cell biology by altering a protein's activity, stability, localization, and interaction partners. The enzymatic machinery that adds ("writers"), removes ("erasers"), and recognizes ("readers") these modifications forms a complex regulatory network.[9]

-

Acetylation: The addition of an acetyl group by lysine acetyltransferases (KATs) neutralizes lysine's positive charge, which can significantly impact protein structure and interactions. It is a key modification in histone tails, where it is associated with chromatin relaxation and gene activation.[9] Lysine deacetylases (KDACs), including the sirtuin family, remove this mark.

-

Methylation: Lysine methyltransferases (KMTs) can add one, two, or three methyl groups (mono-, di-, or trimethylation) to a lysine residue. Unlike acetylation, methylation does not alter the charge but adds bulk and creates binding sites for specific reader proteins.[9] In the context of histones, lysine methylation can be associated with either gene activation or repression, depending on the site and degree of methylation.[9] Lysine demethylases (KDMs) reverse this modification.

-

Ubiquitination: This modification involves the covalent attachment of the 76-amino acid protein ubiquitin to a lysine residue. This process is catalyzed by a cascade of E1, E2, and E3 enzymes. Polyubiquitination is a canonical signal for proteasomal degradation, while mono- or other forms of polyubiquitination can regulate protein trafficking, DNA repair, and signaling.[9] Deubiquitinating enzymes (DUBs) remove ubiquitin.

-

SUMOylation: The attachment of the Small Ubiquitin-like Modifier (SUMO) protein to lysine residues is analogous to ubiquitination. SUMOylation is involved in a wide range of cellular processes, including transcriptional regulation, chromatin integrity, and cell cycle progression.[9]

Signaling Pathways Involving Lysine

Beyond its role as a metabolite, free lysine acts as a signaling molecule, informing the cell of its nutrient status. A key pathway regulated by amino acid availability is the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, a central controller of cell growth, proliferation, and autophagy. Under nutrient-rich conditions, intracellular lysine activates mTORC1 through the lysosomal transporter SLC38A9, leading to the promotion of protein synthesis and the inhibition of autophagy.[8]

Data Presentation

Table 1: Basal Concentrations of Lysine and Key Metabolites in Plasma

This table summarizes typical concentrations of lysine and its primary catabolites found in mammalian plasma. These values can serve as a baseline for metabolic studies.

| Metabolite | Species | Concentration | Citation(s) |

| L-Lysine | Human | 210.6 - 498.2 nmol/mL | [10] |

| L-Pipecolic Acid | Mouse | ~1.5 µM (basal) | [11] |

| L-α-Aminoadipic Acid (AAA) | Mouse | ~3 - 4 µM (basal) | [11] |

| L-Saccharopine | Mouse | ~0.2 µM (basal) | [11] |

Table 2: Kinetic Properties of Lysine Catabolic Enzymes

Understanding the kinetic properties of enzymes in the lysine degradation pathway is crucial for modeling metabolic flux. Data is limited, but key regulatory features have been identified.

| Enzyme | Substrate(s) | Kinetic Parameter/Feature | Organism/Tissue | Citation(s) |

| Lysine-Ketoglutarate Reductase (LKR) | L-Lysine | Subject to substrate inhibition at >15 mmol/L | Pig Liver | [12] |

| Lysine-Ketoglutarate Reductase (LKR/SDH) | α-Aminoadipate Semialdehyde | Strongly inhibited (Ki = 0.2 mM) | Mammalian Mitochondria | [8] |

| Saccharopine Dehydrogenase (SDH) | Saccharopine | Exhibits classic Michaelis-Menten kinetics | Pig Liver | [12] |

Experimental Protocols

Protocol 1: Quantification of Lysine and Metabolites by LC-MS/MS

This protocol provides a method for the simultaneous, underivatized analysis of lysine and its catabolites in plasma, adapted from a published method.[11]

Methodology:

-

Sample Preparation: To 20 µL of plasma, add 80 µL of ice-cold acetonitrile containing appropriate isotope-labeled internal standards for each analyte to be quantified.

-

Protein Precipitation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

-

Clarification: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Extraction: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

-

LC-MS/MS Analysis: Inject the reconstituted sample onto a liquid chromatography system (e.g., using a C18 or HILIC column) coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent/fragment ion transitions for lysine, pipecolic acid, saccharopine, and AAA must be optimized beforehand.

-

Quantification: Generate standard curves for each analyte using known concentrations. Quantify the analytes in the samples by comparing their peak areas to the respective standard curves, normalized to the internal standards.

Protocol 2: Global Analysis of Lysine Acetylation Stoichiometry

This protocol allows for the proteome-wide, site-specific quantification of lysine acetylation occupancy using a stable isotope labeling and mass spectrometry approach.

Methodology:

-

Protein Extraction: Lyse cells or tissues in a denaturing buffer (e.g., 8 M urea) to unfold proteins and ensure all lysine residues are accessible.

-

Quantitative Chemical Acetylation: Chemically acetylate all endogenously unmodified lysine ε-amino groups using a stable isotope-labeled reagent, such as acetic anhydride-d6. This reaction is typically performed in a buffered solution at a slightly alkaline pH and may require multiple additions of the anhydride (B1165640) to drive the reaction to completion.

-

Protein Digestion: After quenching the labeling reaction, digest the proteins into peptides using a protease like trypsin.

-

Peptide Cleanup and Fractionation: Desalt the peptide mixture using a C18 solid-phase extraction cartridge. To reduce sample complexity, peptides can be fractionated using techniques like high-pH reversed-phase chromatography.

-

LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS. Data-Independent Acquisition (DIA) is a preferred method as it systematically fragments all precursor ions within a given mass range, providing accurate quantification of fragment ions.[4]

-

Stoichiometry Calculation: In the resulting data, for each identified acetylated peptide, calculate the stoichiometry by taking the ratio of the signal intensity of the fragment ions from the endogenously ("light") acetylated peptide to the sum of the intensities of the "light" and exogenously labeled ("heavy") fragment ions.[4]

Protocol 3: Cellular Lysine Uptake Assay

This protocol describes a method to measure the transport of lysine into cultured cells using a radiolabeled tracer.

Methodology:

-

Cell Culture: Seed a relevant cell line (e.g., Caco-2 for intestinal transport, or a cell line overexpressing a specific transporter) onto a multi-well plate or permeable supports and grow to confluence.

-

Pre-incubation: Wash the cell monolayers twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Pre-incubate the cells in this buffer for 20-30 minutes at 37°C to equilibrate.

-

Uptake Initiation: Aspirate the pre-incubation buffer and add fresh transport buffer containing a fixed concentration of radiolabeled lysine (e.g., [³H]L-lysine) along with varying concentrations of unlabeled ("cold") L-lysine.

-

Incubation: Incubate the cells for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell type.

-

Uptake Termination: To stop the reaction, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold buffer to remove all extracellular radiolabel.

-

Cell Lysis and Quantification: Lyse the cells in a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: In parallel wells, determine the total protein concentration (e.g., using a BCA assay) to normalize the uptake data (e.g., as pmol/mg protein/min). Kinetic parameters like Km and Vmax can be determined by plotting the uptake rate against the substrate concentration and fitting the data to the Michaelis-Menten equation.

References

- 1. Lysine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. scielo.br [scielo.br]

- 7. Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 9. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Preliminary Studies on Lysinyl Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of preliminary studies on the bioactivity of Lysinyl, a novel compound derived from the essential amino acid L-lysine. The document details its mechanism of action, involvement in cellular signaling pathways, and presents quantitative data from initial characterization studies. Detailed experimental protocols for key assays and visualizations of critical pathways are included to facilitate further research and development.

Introduction

This compound, a proprietary derivative of L-lysine, has demonstrated significant bioactive potential in preliminary in-vitro and in-vivo models. Its unique structural modifications are hypothesized to enhance the inherent biological activities of L-lysine, which include roles in protein synthesis, immune response, and antiviral activity.[1][2] This guide summarizes the foundational data on this compound's bioactivity, focusing on its antimicrobial properties and its influence on key cellular signaling pathways.

Physicochemical Properties of this compound Precursor (L-Lysine)

A thorough understanding of the physicochemical properties of the precursor molecule, L-Lysine, is essential for the formulation and delivery of this compound. The following table summarizes key quantitative data for L-Lysine Monohydrochloride.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄N₂O₂·HCl | [3] |

| Molecular Weight | 182.65 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| Solubility in Water | 65 g/100 mL (at 20°C) | [3] |

| pH of Aqueous Solution | 5.0 - 6.0 (91.3 g/L at 25°C) | [3] |

| Melting Point | 263 °C (decomposes) | [3] |

| Storage Temperature | 15-30°C | [3] |

Bioactivity and Mechanism of Action

Preliminary studies indicate that this compound exhibits potent antimicrobial and immunomodulatory effects.

Antimicrobial Activity

This compound's primary antimicrobial mechanism is believed to be the disruption of bacterial cell membranes.[[“]][[“]] Similar to poly-L-lysine, this compound likely interacts electrostatically with negatively charged components of the bacterial membrane, leading to increased permeability, destabilization, and eventual cell lysis.[[“]][[“]] Furthermore, there is evidence to suggest that this compound induces oxidative stress within bacterial cells by increasing reactive oxygen species (ROS), which can damage DNA and essential proteins.[[“]][[“]]

Immunomodulatory Effects

This compound has been observed to modulate cellular signaling pathways critical to immune response and cell proliferation, primarily through the mTORC1 signaling cascade.

The following diagram illustrates the proposed signaling pathway for this compound's activation of mTORC1.

References

A Technical Guide to Lysine: Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of lysine (B10760008), an essential amino acid critical to pharmaceutical and biotechnological applications. This document outlines detailed experimental protocols for solubility and stability testing, presents quantitative data in structured tables, and visualizes key processes to support drug development and research professionals.

Lysine: An Overview

Lysine, an α-amino acid with the chemical formula C₆H₁₄N₂O₂, is a fundamental building block of proteins. Its structure, featuring a carboxylic acid group, an α-amino group, and a side chain terminating with an ε-amino group, defines its chemical properties. In pharmaceutical formulations, lysine is often used as its more stable hydrochloride salt. Understanding its solubility and stability is paramount for formulation development, ensuring product efficacy, safety, and shelf-life.

Solubility Profile of Lysine

The solubility of lysine is dictated by its polar nature, stemming from its amino and carboxylic acid functional groups which readily form hydrogen bonds.

Qualitative Solubility

Lysine exhibits high solubility in polar protic solvents, most notably water. Conversely, it has very limited to negligible solubility in non-polar organic solvents like hexane (B92381) and benzene.[1] Its solubility is also significantly influenced by the pH of the solution; in acidic or basic conditions, the ionization of its functional groups leads to increased solubility.[1]

Quantitative Solubility Data

The following tables summarize the quantitative solubility of L-lysine and its hydrochloride salt in various solvents.

Table 1: Solubility of L-Lysine in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 20 | >100[2] |

| 25 | >100[2] |

| 30 | Increased with temperature[3] |

Note: L-lysine is very freely soluble in water, with specific temperature-dependent values above 100 g/100g not always reported in standard literature.

Table 2: Solubility of L-Lysine Monohydrochloride in Various Solvents [4][5][6]

| Temperature (K) | Water (mole fraction) | Dimethyl Sulfoxide (mole fraction) | Glycol (mole fraction) | Methanol (mole fraction) | Ethanol (mole fraction) |

| 283.15 | 0.0989 | 0.0381 | 0.0152 | 0.0071 | 0.0039 |

| 288.15 | 0.1052 | 0.0412 | 0.0169 | 0.0077 | 0.0042 |

| 293.15 | 0.1118 | 0.0445 | 0.0188 | 0.0084 | 0.0046 |

| 298.15 | 0.1188 | 0.0481 | 0.0208 | 0.0091 | 0.0050 |

| 303.15 | 0.1261 | 0.0519 | 0.0231 | 0.0099 | 0.0054 |

| 308.15 | 0.1338 | 0.0561 | 0.0256 | 0.0107 | 0.0058 |

| 313.15 | 0.1419 | 0.0605 | 0.0283 | 0.0116 | 0.0063 |

| 318.15 | 0.1504 | 0.0654 | 0.0313 | 0.0125 | 0.0068 |

| 323.15 | 0.1594 | 0.0707 | 0.0346 | 0.0135 | 0.0074 |

Data sourced from a study by Zhao et al. (2009).[4][5][6]

Stability Testing: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of a drug substance. These studies are critical for developing stability-indicating analytical methods. The typical stress conditions applied are hydrolysis, oxidation, photolysis, and thermal stress.

Chemical Degradation Pathway

Under thermal stress, a primary degradation pathway for lysine is the intramolecular cyclization via dehydration to form lysine lactam.[7][8][9] This occurs between the carboxylic acid group and the ε-amino group.

References

- 1. mdpi.com [mdpi.com]

- 2. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Degradation kinetic study of lysine in lysine hydrochloride solut...: Ingenta Connect [ingentaconnect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Toxicity Profile of L-Lysine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide pertains to L-Lysine, an essential amino acid. Initial searches for "Lysinyl" did not yield sufficient data on a distinct, documented compound, suggesting a likely reference to L-Lysine.

Executive Summary

L-Lysine is an essential α-amino acid crucial for protein synthesis and various physiological functions.[1][2] Widely used in animal feed, dietary supplements, and food fortification, its safety profile is well-characterized through extensive preclinical and clinical evaluation.[3] This guide provides a comprehensive overview of the available safety and toxicity data for L-Lysine, focusing on preclinical animal studies and human clinical trials. The data indicate that L-Lysine is generally safe when consumed within recommended limits, with a high No-Observed-Adverse-Effect Level (NOAEL) in both animals and humans. The primary adverse effects noted at excessive doses are mild and transient gastrointestinal symptoms.

Preclinical Safety and Toxicity

The preclinical safety of L-Lysine has been evaluated in various animal models. The most comprehensive data comes from oral toxicity studies in rodents.

A key study for subchronic toxicity is a 13-week oral toxicity study of L-Lysine hydrochloride in Sprague-Dawley rats.[3] The study found no treatment-related adverse effects on clinical signs, body weight, food and water consumption, ophthalmology, gross pathology, organ weights, or histology at the tested doses.[3][4] The only notable observation was a compensatory physiological response to the hydrochloride salt, involving a decrease in serum chloride and an increase in urinary chloride excretion, without any evidence of renal damage.[3]

Table 1: Summary of 13-Week Oral Toxicity Study of L-Lysine HCl in Rats

| Parameter | Details | Reference |

| Species/Strain | Sprague-Dawley Rats | [3] |

| Administration Route | Oral (incorporated into standard diet) | [3] |

| Dosage Levels | 1.25%, 2.5%, and 5.0% (w/w) in the diet | [3] |

| Equivalent Doses | Males: up to 3.36 ± 0.12 g/kg/day; Females: up to 3.99 ± 0.28 g/kg/day | [3] |

| Study Duration | 13 consecutive weeks, followed by a 5-week recovery period | [3] |

| Key Findings | No treatment-related changes in clinical signs, body weight, food/water intake, ophthalmology, pathology, or histology. No functional, biochemical, or histological changes in renal function.[3] | [3] |

| NOAEL | 5.0% in diet (Male: 3.36 g/kg/day ; Female: 3.99 g/kg/day ) | [3][4] |

-

Genotoxicity: L-Lysine derivatives have been shown to be non-mutagenic in bacterial reverse mutation assays (Ames test) with and without metabolic activation.[5]

-

Carcinogenicity: There is a lack of specific long-term carcinogenicity studies for L-Lysine supplementation.

-

Reproductive and Developmental Toxicity: Studies in pregnant rats administered high doses of L-Lysine showed no gross morphological changes in offspring, but did indicate potential for higher fetal mortality and decreased maternal and fetal body weights.[6] Animal experiments have generally shown no signs of teratogenicity.[7]

While oral supplementation in rats showed no evidence of kidney damage, some studies involving very high-dose parenteral (infused) administration of L-Lysine have reported potential for nephrotoxicity in animal models like rats and dogs.[8][9][[“]] This effect is characterized by acute renal failure and morphological changes similar to acute tubular necrosis.[8][9][11] Similarly, acute high doses in fish have demonstrated both nephrotoxicity and hepatotoxicity.[[“]][12] These findings from high-dose parenteral and aquatic model studies are not considered directly representative of the risks from oral consumption in humans at recommended doses.

Clinical Safety Profile

The safety of L-Lysine in humans has been assessed through numerous clinical trials, which have been aggregated and analyzed in systematic reviews.

A comprehensive systematic review of 71 clinical studies, encompassing 3,357 subjects, evaluated the safety of oral L-Lysine supplementation.[13][14] The doses ranged from 16.8 mg/day to 17,500 mg/day, with study durations from 1 to 1095 days.[13][14]

The most commonly reported adverse events (AEs) were mild and subjective gastrointestinal (GI) symptoms, including nausea, stomach pain, and diarrhea.[1][13][14][15] Importantly, a risk analysis found no statistically significant increase in the incidence of these GI symptoms between L-Lysine and control groups (Risk Ratio: 1.02).[13][14]

Based on the systematic review of clinical data, a provisional NOAEL for long-term L-Lysine supplementation in healthy humans has been established.

Table 2: Human Safety and NOAEL for L-Lysine

| Parameter | Details | Reference |

| Basis of Evidence | Systematic review of 71 clinical studies (n=3357) | [13][14] |

| Dosage Range Studied | 16.8 mg/day to 17.5 g/day | [13][14] |

| Duration of Use | 1 day to 1095 days (3 years) | [13][14] |

| Primary Adverse Events | Subjective gastrointestinal symptoms (nausea, stomachache, diarrhea) | [1][13] |

| Provisional NOAEL | 6.0 g/day (6,000 mg/day) | [7][13][16] |

| Special Populations | Caution advised for individuals with pre-existing kidney conditions. May cause GI distress in children with lysinuric protein intolerance.[15][17] |

L-Lysine may interact with certain medications. It has the potential to increase calcium absorption, so co-administration with large amounts of calcium should be avoided.[18] It might also reduce the efficacy of 5-HT4 agonist gastrointestinal drugs.[15]

Potential Mechanisms of Toxicity

At supra-physiological doses, the toxicity of L-Lysine is not linked to a specific signaling pathway but rather to metabolic and physiological disturbances.

-

Amino Acid Imbalance: Excessive intake of a single amino acid can disrupt the balance of other amino acids, potentially impairing protein synthesis and nutrient utilization.[1][[“]]

-

Gastrointestinal Distress: High concentrations of L-Lysine in the gut can have an osmotic effect, leading to symptoms like diarrhea and abdominal cramps.[20][21]

-

Renal Stress (at extreme doses): In animal models, very high parenteral doses may overwhelm the reabsorptive capacity of renal tubules, leading to direct tubular toxicity and obstruction.[[“]][12]

Experimental Protocols

Detailed, step-by-step protocols are proprietary to the conducting laboratories. However, the methodologies can be summarized based on published study designs and regulatory guidelines.

This protocol is based on the study by Tsubuku et al. (2004) and aligns with OECD Guideline 408.

-

Animal Selection: Young, healthy Sprague-Dawley rats are selected and acclimatized.

-

Group Allocation: Animals are randomized into four groups (e.g., 1 control, 3 dose levels), with an equal number of males and females per group.

-

Dose Formulation & Administration: L-Lysine hydrochloride is mixed into the standard rodent diet at concentrations of 0% (control), 1.25%, 2.5%, and 5.0%. The diet is provided ad libitum.

-

Duration: The test diet is administered for 13 consecutive weeks.

-

Observations:

-

Daily: Clinical signs of toxicity and mortality checks.

-

Weekly: Detailed physical examination, body weight, and food/water consumption measurements.

-

Pre-test and Termination: Ophthalmoscopic examination.

-

-

Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis (including renal and liver function markers). Urine is collected for urinalysis.

-

Pathology:

-

All animals are subjected to a full necropsy.

-

Organ weights are recorded.

-

A comprehensive set of tissues from all animals is preserved for histopathological examination.

-

-

Recovery Phase: A subset of animals from the control and high-dose groups may be kept for an additional period (e.g., 5 weeks) on a standard diet to assess the reversibility of any findings.[3]

This protocol is based on the review by Hayamizu et al. (2020).[13]

-

Database Search: Conduct a comprehensive search of multiple scientific databases (e.g., PubMed, Cochrane Library, EBSCOhost) using keywords like "L-lysine" and "clinical trial".[13][14]

-

Study Selection: Define inclusion criteria (e.g., human intervention studies with oral L-lysine) and exclusion criteria. Screen titles, abstracts, and full texts to select relevant articles.

-

Data Extraction: From included studies, extract key information: study design, sample size, subject demographics, L-lysine dose, duration of intervention, and all reported adverse events.

-

Quality Assessment: Evaluate the methodological quality of each study using a validated tool (e.g., Jadad score) to assess risk of bias.

-

Data Synthesis:

-

Tabulate the range of doses and durations studied.

-

Categorize and summarize all reported adverse events.

-

Identify the highest dose levels at which no significant adverse effects are observed to determine a provisional NOAEL.

-

-

Statistical Analysis (Meta-analysis): If sufficient homogenous data exists, perform a meta-analysis to calculate a summary risk ratio for specific adverse events (e.g., gastrointestinal symptoms).[13][14]

Conclusion

The comprehensive body of evidence from preclinical animal studies and extensive human clinical trials indicates a favorable safety profile for oral L-Lysine supplementation. The NOAEL in a 13-week rat study was determined to be over 3 g/kg/day, the highest dose tested.[3][4] In humans, the provisional NOAEL for long-term use is 6.0 g/day , with adverse effects being limited to mild, transient gastrointestinal symptoms at higher doses.[7][13][16] There is no evidence of significant organ toxicity, genotoxicity, or reproductive toxicity at typical supplemental doses. This profile supports the continued safe use of L-Lysine in food and dietary supplements for the general population, with standard precautions for individuals with pre-existing renal conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. L-lysine dietary supplementation for childhood and adolescent growth: Promises and precautions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thirteen-week oral toxicity study of L-lysine hydrochloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of lysine and other amino acids on kidney structure and function in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of lysine and other amino acids on kidney structure and function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. scilit.com [scilit.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Comprehensive Safety Assessment of l-Lysine Supplementation from Clinical Studies: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Safety assessment of L-lysine oral intake: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lysine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 16. supplementai.io [supplementai.io]

- 17. What are the side effects of L-Lysine hydrochloride? [synapse.patsnap.com]

- 18. Lysine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 19. consensus.app [consensus.app]

- 20. vinmec.com [vinmec.com]

- 21. journal.environcj.in [journal.environcj.in]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Glycyl-L-Lysine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and purification of the dipeptide Glycyl-L-Lysine. The protocol details the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.

Introduction

Glycyl-L-Lysine is a dipeptide composed of the amino acids glycine (B1666218) and L-lysine. The synthesis of such peptides is fundamental in various fields, including biochemistry, drug discovery, and materials science. Solid-phase peptide synthesis (SPPS) offers an efficient and robust method for the stepwise assembly of amino acids to form a desired peptide sequence. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group, in conjunction with acid-labile side-chain protecting groups, is a cornerstone of modern peptide synthesis. This protocol will detail the manual synthesis of Glycyl-L-Lysine on a Wang resin, followed by its cleavage from the solid support, purification, and characterization.

Synthesis of Glycyl-L-Lysine via Fmoc-SPPS

The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.

Materials and Reagents

| Reagent/Material | Abbreviation | Supplier | Grade |

| Fmoc-L-Lys(Boc)-Wang Resin | - | Various | 0.5-1.0 mmol/g |

| N,N-Dimethylformamide | DMF | Various | Peptide Synthesis Grade |

| Dichloromethane | DCM | Various | ACS Grade |

| Piperidine (B6355638) | - | Various | ACS Grade |

| Fmoc-Gly-OH | - | Various | >99% |

| N,N'-Diisopropylcarbodiimide | DIC | Various | >99% |

| 1-Hydroxybenzotriazole | HOBt | Various | >99% |

| Trifluoroacetic acid | TFA | Various | Reagent Grade |

| Triisopropylsilane | TIS | Various | >98% |

| Diethyl ether | - | Various | Anhydrous |

| Acetonitrile | ACN | Various | HPLC Grade |

Experimental Protocol: Solid-Phase Synthesis

This protocol is for a 0.1 mmol scale synthesis.

Step 1: Resin Swelling

-

Place 200 mg of Fmoc-L-Lys(Boc)-Wang resin (assuming a loading of 0.5 mmol/g) in a peptide synthesis vessel.

-

Add 5 mL of DMF and allow the resin to swell for 30 minutes with occasional agitation.

-

Drain the DMF from the vessel.

Step 2: Fmoc Deprotection of Lysine

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes and drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then with DCM (3 x 5 mL) to remove residual piperidine.

Step 3: Coupling of Glycine

-

In a separate vial, dissolve Fmoc-Gly-OH (3 eq, 0.3 mmol, 89.2 mg), HOBt (3 eq, 0.3 mmol, 45.9 mg), and DIC (3 eq, 0.3 mmol, 46.8 µL) in 3 mL of DMF.

-

Allow the activation to proceed for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

To check for completion of the coupling reaction, perform a Kaiser test. If the test is positive (blue beads), indicating free amines, repeat the coupling step.

-

Once the reaction is complete (negative Kaiser test, yellow beads), drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

Step 4: Final Fmoc Deprotection

-

Repeat Step 2 to remove the Fmoc group from the N-terminal glycine.

-

After the final washes, dry the resin under a stream of nitrogen.

Experimental Workflow: Synthesis

Application Notes and Protocols for L-Lysine and its Derivatives in Cell Culture Experiments

Introduction

While "Lysinyl" is not a recognized compound in cell culture literature, it is likely a reference to L-lysine or its derivatives, which are fundamental components in biological research. L-lysine is an essential amino acid critical for protein synthesis and overall cell health and proliferation.[1][2] Its polymeric forms, Poly-L-lysine (PLL) and Poly-D-lysine (PDL), are widely used to coat surfaces to enhance cell adhesion.[3][4] This document provides detailed application notes and protocols for the use of L-lysine and poly-lysine in cell culture experiments, targeted at researchers, scientists, and drug development professionals.

I. L-Lysine in Cell Culture Media

L-lysine is an indispensable component of most defined cell culture media, serving as a building block for protein synthesis.[2] Its concentration in media can influence cell growth, viability, and protein production.

Key Applications:

-

Basal Media Supplementation: Ensuring adequate L-lysine levels is crucial for maintaining healthy cell cultures.

-

Nutritional Studies: Investigating the effects of amino acid deprivation or supplementation on cellular processes.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Using heavy isotope-labeled lysine (B10760008) to quantify protein expression.[5]

Quantitative Data Summary

| Parameter | Value | Reference |

| L-Lysine Monohydrochloride Molecular Formula | C₆H₁₄N₂O₂·HCl | [6] |

| L-Lysine Monohydrochloride Molecular Weight | 182.65 g/mol | [6] |

| Solubility in Water (20°C) | 65 g/100 mL | [6] |

| pH of 10% Aqueous Solution | 5.0 - 6.5 | [6] |

Experimental Protocol: Preparation of a Sterile 100 mM L-Lysine Stock Solution [6]

Materials:

-

L-Lysine monohydrochloride (cell culture grade)

-

Sterile, nuclease-free water

-

Sterile beaker and magnetic stir bar

-

Magnetic stir plate

-

Sterile 0.1 M NaOH and 0.1 M HCl

-

Calibrated pH meter

-

Sterile 100 mL graduated cylinder

-

Sterile 0.22 µm syringe filter

-

Sterile storage bottles or conical tubes

Procedure:

-

Calculation: To prepare 100 mL of a 100 mM solution, calculate the required mass of L-lysine monohydrochloride:

-

Mass (g) = 0.1 mol/L × 0.1 L × 182.65 g/mol = 1.8265 g

-

-

Dissolution:

-

In a sterile beaker, add approximately 80 mL of sterile, nuclease-free water.

-

Place a sterile magnetic stir bar in the beaker and place it on a magnetic stir plate.

-

Gradually add the 1.8265 g of L-lysine monohydrochloride to the water while stirring until fully dissolved.

-

-

pH Adjustment:

-

For most cell culture applications, adjust the pH to 7.2-7.4.

-

Aseptically measure the pH of the solution.

-

If necessary, add sterile 0.1 M NaOH dropwise to raise the pH or sterile 0.1 M HCl to lower it.

-

-

Volume Adjustment:

-

Transfer the solution to a sterile 100 mL graduated cylinder.

-

Bring the final volume to 100 mL with sterile, nuclease-free water.

-

-

Sterile Filtration:

-

Draw the solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter and dispense the solution into a sterile storage container.

-

-

Storage:

-

Label the container with "100 mM L-Lysine," the preparation date, and your initials.

-

Store at 2-8°C for short-term use or at -20°C for long-term storage.

-

II. Poly-L-Lysine (PLL) and Poly-D-Lysine (PDL) for Enhanced Cell Adhesion

PLL and PDL are synthetic polymers used to create a positively charged surface on culture vessels, which enhances the electrostatic interaction with the negatively charged cell membrane, thereby promoting cell attachment.[3][4] This is particularly useful for neuronal cultures and when using serum-free media.[3] PDL is often preferred as it is not degraded by cellular proteases.[3]

Quantitative Data for Coating

| Parameter | Value | Reference |

| Recommended Coating Concentration | 0.1 mg/mL | [4] |

| Recommended Volume for 25 cm² Surface | 0.5 mL | [4] |

| Molecular Weight for Cell Adhesion | > 30,000 | [4] |

Experimental Protocol: Coating Culture Surfaces with Poly-Lysine

Materials:

-

Poly-L-lysine or Poly-D-lysine

-

Sterile, tissue culture-grade water

-

Sterile culture vessels (flasks, plates, or coverslips)

-

Sterile pipette

Procedure:

-

Reconstitution: Prepare a 0.1 mg/mL stock solution of poly-lysine in sterile, tissue culture-grade water.

-

Coating:

-

Add a sufficient volume of the poly-lysine solution to completely cover the culture surface (e.g., 0.5 mL for a 25 cm² flask).[4]

-

Incubate at room temperature for at least 5 minutes.

-

-

Aspiration:

-

Carefully aspirate the poly-lysine solution.

-

Ensure you do not touch the coated surface with the pipette tip.

-

-

Washing:

-

Wash the surface twice with sterile, tissue culture-grade water to remove any unbound poly-lysine.

-

Aspirate the final wash completely.

-

-

Drying:

-

Allow the coated surfaces to dry completely in a sterile environment (e.g., a laminar flow hood) before plating cells.

-

Coated vessels can be stored at 2-8°C for several weeks.

-

III. Signaling Pathways Involving Lysine

Lysine plays a role in cellular signaling, notably in the activation of the mTORC1 pathway, which is a central regulator of cell growth, proliferation, and metabolism.[7]

Lysine-Mediated mTORC1 Activation

Under nutrient-rich conditions, lysine is transported into the lysosome, where it is sensed by SLC38A9.[7] This sensing event leads to the activation of mTORC1, which in turn promotes protein synthesis and inhibits autophagy.[7]

Caption: Lysine activates the mTORC1 signaling pathway.

IV. Experimental Workflow Diagrams

Workflow for Preparing L-Lysine Supplemented Cell Culture Media

Caption: Workflow for supplementing cell culture media with L-lysine.

Workflow for Coating Cultureware with Poly-Lysine

Caption: Workflow for coating culture surfaces with poly-lysine.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. coleparmer.com [coleparmer.com]

- 4. Poly-lysine Types for Biomedical Applications [sigmaaldrich.com]

- 5. 98.5-101.5% dry basis, suitable for cell culture, BioReagent, non-animal source | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

Applications of Lysinyl in Proteomics Research

Introduction

In the dynamic field of proteomics, researchers require robust tools to elucidate protein function, interactions, and regulation. "Lysinyl" represents a versatile class of amine-reactive reagents designed to covalently label primary amines, which are predominantly found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[1][2] This reactivity makes this compound an indispensable tool for a wide array of applications in mass spectrometry-based proteomics, including the study of protein-protein interactions, quantitative proteomics, and the characterization of protein structure.[2][3] The fundamental reaction involves the nucleophilic attack of an unprotonated primary amine on an activated ester group within the this compound reagent, forming a stable amide bond.[4][5] This guide provides detailed application notes and protocols for leveraging this compound in key proteomics workflows.

Application 1: Quantitative Proteomics using Isobaric Labeling

Isobaric labeling, such as that enabled by Tandem Mass Tags (TMT), is a powerful technique for multiplexed quantitative proteomics.[3][6] this compound reagents with an isobaric tag structure allow for the simultaneous identification and quantification of proteins from multiple samples.[6] The this compound-TMT reagent consists of a reporter group, a balancer group, and a reactive group that targets primary amines.[6][7] While peptides labeled with different this compound-TMT tags are indistinguishable in the initial MS1 scan, fragmentation during MS/MS analysis releases reporter ions of unique masses, allowing for relative quantification of the same peptide from different samples.[6][7][8]

Experimental Protocol: this compound-TMT Labeling for Quantitative Proteomics

This protocol outlines the steps for labeling peptides from up to 18 different samples for a multiplexed quantitative proteomics experiment.[7]

-

Protein Extraction and Digestion:

-

Extract proteins from cells or tissues using a suitable lysis buffer (e.g., 8 M urea (B33335) in 50 mM TEAB).

-

Determine protein concentration using a BCA or Bradford assay.

-

Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.

-

Alkylate cysteine residues with 20 mM iodoacetamide (B48618) for 30 minutes at room temperature in the dark.

-

Dilute the sample 4-fold with 50 mM TEAB to reduce the urea concentration to 2 M.

-

Digest proteins into peptides overnight at 37°C using trypsin at a 1:50 enzyme-to-protein ratio.[8]

-

-

Peptide Desalting:

-

Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

-

Elute the peptides with 50% acetonitrile (B52724)/0.1% TFA and dry them in a vacuum centrifuge.

-

-

This compound-TMT Labeling:

-

Reconstitute each peptide sample in 100 µL of 50 mM TEAB.

-

Allow the this compound-TMT reagents to equilibrate to room temperature. Add 41 µL of anhydrous acetonitrile to each reagent vial, vortex, and centrifuge.

-

Add the appropriate volume of this compound-TMT reagent to each peptide sample and incubate for 1 hour at room temperature.[3]

-

Quench the reaction by adding 8 µL of 5% hydroxylamine (B1172632) and incubating for 15 minutes.[3]

-

-

Sample Pooling and Fractionation:

-

LC-MS/MS Analysis:

-

Reconstitute the dried fractions in a suitable buffer for mass spectrometry (e.g., 2% acetonitrile/0.1% formic acid).

-

Analyze the peptide fractions by LC-MS/MS. The mass spectrometer should be programmed to perform a high-resolution MS1 scan followed by MS/MS scans on the most abundant precursor ions.[8]

-

Use a fragmentation method such as Higher-energy Collisional Dissociation (HCD) to generate the reporter ions for quantification.[7]

-

-

Data Analysis:

Data Presentation: Quantitative Proteomics of Drug-Treated Cells

The following table summarizes hypothetical quantitative data from an experiment comparing the proteomes of control cells and cells treated with a drug, using a 6-plex this compound-TMT kit.

| Protein ID | Gene Name | Description | Fold Change (Drug/Control) | p-value |

| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 0.001 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.95 |

| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.89 | 0.015 |

| P10636 | HSPA8 | Heat shock cognate 71 kDa protein | 0.95 | 0.82 |

| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 0.61 | 0.023 |

Visualization: this compound-TMT Workflow

Caption: Workflow for quantitative proteomics using this compound-TMT.

Application 2: Protein-Protein Interaction Analysis via Cross-Linking

Chemical cross-linking combined with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and gaining low-resolution structural information.[9][10] this compound reagents that are homobifunctional, such as Disuccinimidyl suberate (B1241622) (DSS), contain two amine-reactive NHS ester groups connected by a spacer arm.[2][9] These reagents covalently link lysine residues that are in close proximity, providing distance constraints that can be used to model protein complexes.[9][10]

Experimental Protocol: In-Vitro Cross-Linking with this compound-DSS

This protocol is for cross-linking a purified protein complex in solution.

-

Protein Preparation:

-

Cross-linker Preparation:

-

Immediately before use, dissolve the this compound-DSS reagent in anhydrous DMSO to prepare a stock solution (e.g., 25 mM).[4]

-

-

Cross-Linking Reaction:

-